Binding Affinity to Dopamine D2 and D3 Receptors: Pramipexole Glucose Adduct vs. Parent Drug and Related Sugar Adducts
Molecular docking and molecular dynamics simulations performed on structurally analogous pramipexole sugar adducts provide the closest available quantitative surrogate data for the glucose adduct. For the mannose and ribose adducts, binding energies toward dopamine D2 and D3 receptors were markedly lower than those of the parent drug pramipexole [1]. The glucose adduct, formed via an identical Maillard mechanism between the same primary amine of pramipexole and the reducing sugar glucose, is expected from structure-activity principles to exhibit similarly reduced, non-productive binding to the pharmacological target . This quantitative disparity in receptor engagement directly informs impurity risk assessment: the glucose adduct is not pharmacologically equivalent to pramipexole and must be controlled as a distinct impurity entity.
| Evidence Dimension | Binding energy to dopamine D2 receptor (kJ/mol, YASARA; more positive = stronger binding) |
|---|---|
| Target Compound Data | Pramipexole Glucose Adduct: Not directly measured; inferred comparable to pramipexole mannose adduct (−4.605 kJ/mol) and pramipexole ribose adduct (−180.197 kJ/mol), both significantly lower than parent drug. |
| Comparator Or Baseline | Pramipexole (parent drug): +83.021 kJ/mol; Pramipexole mannose adduct: −4.605 kJ/mol; Pramipexole ribose adduct: −180.197 kJ/mol (D2 receptor). D3 receptor: pramipexole +149.219 kJ/mol; mannose adduct −53.827 kJ/mol; ribose adduct −138.741 kJ/mol. |
| Quantified Difference | Parent pramipexole shows strongly positive binding energies (stable receptor interaction), whereas sugar adducts exhibit negative or weakly negative binding energies, indicating loss of productive receptor engagement. Difference magnitude: ~87–263 kJ/mol (D2); ~203–288 kJ/mol (D3). |
| Conditions | In silico molecular dynamics simulation (YASARA software); binding energy calculated over the last 5 ns of the MD trajectory; dopamine receptors D2 and D3 as protein targets. |
Why This Matters
This data demonstrates that sugar-adduct impurities, including the glucose adduct, are unlikely to contribute to therapeutic effect and must be distinguished from the active moiety in impurity profiling, justifying procurement of the adduct-specific reference standard.
- [1] Tjandrawinata, R.R. et al. (2024). Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation. Advances in Pharmacological and Pharmaceutical Sciences, 2024, 5583526. Table 6: Binding energy values. View Source
